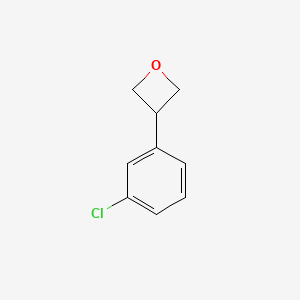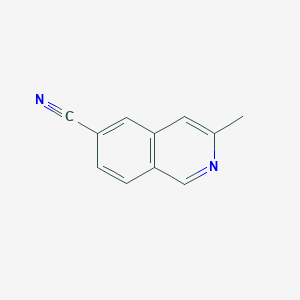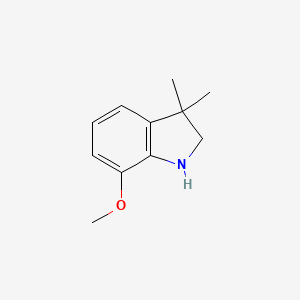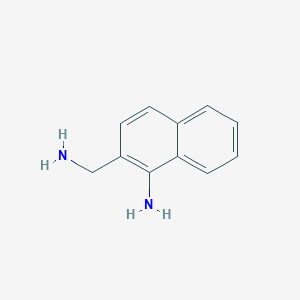
3-(3-Chlorophenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)oxetane is a chemical compound characterized by the presence of an oxetane ring substituted with a 3-chlorophenyl group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The incorporation of a chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)oxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chlorophenylmethanol with an epoxide under acidic conditions can lead to the formation of the oxetane ring . Another method involves the use of vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the scalability of these methods is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Chlorophenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear alcohols or ethers.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of linear alcohols or ethers.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)oxetane has found applications in various scientific fields:
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)oxetane largely depends on its chemical reactivity. The strained oxetane ring is prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The chlorophenyl group can also participate in interactions with biological macromolecules, enhancing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-oxetane: Lacks the chlorine substituent, leading to different reactivity and biological activity.
3-(4-Chlorophenyl)oxetane: The chlorine substituent is in a different position, which can affect the compound’s properties.
3-(3-Bromophenyl)oxetane: The bromine substituent can lead to different reactivity compared to chlorine.
Uniqueness: 3-(3-Chlorophenyl)oxetane is unique due to the specific positioning of the chlorine substituent on the phenyl ring, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C9H9ClO |
|---|---|
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)oxetane |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
PAIFDKRFPKZXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)










![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)

